5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione
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Overview
Description
5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features both bromophenyl and phenyl groups attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with glyoxal to yield the desired imidazolidine-2,4-dione structure. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a phenyl group.
5-(4-Bromophenyl)-5-phenylimidazolidine-2,4-dione: Similar structure but with the bromine atom in the para position.
5-(3-Chlorophenyl)-5-phenylimidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both bromophenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
87185-04-4 |
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Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)17-14(20)18-15/h1-9H,(H2,17,18,19,20) |
InChI Key |
OCKMDJUEVNLZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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